5-tert-Butoxycarbonylamino-1-tert-butyl-1H-pyrazole-4-carboxylic acid methyl ester

Beschreibung

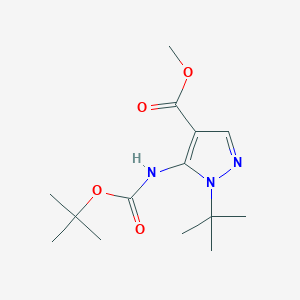

Chemical Structure and Key Features The compound 5-tert-Butoxycarbonylamino-1-tert-butyl-1H-pyrazole-4-carboxylic acid methyl ester (hereafter referred to as the "target compound") is a pyrazole derivative with the molecular formula C₁₈H₂₃N₃O₄ . Its structure includes:

- A tert-butyl group at the 1-position of the pyrazole ring.

- A tert-butoxycarbonylamino (Boc-amino) substituent at the 5-position.

- A methyl ester at the 4-position carboxylic acid moiety.

This compound is notable for its steric bulk due to the tert-butyl and Boc groups, which influence solubility, stability, and reactivity. Pyrazole derivatives are widely studied for pharmacological applications, including anti-inflammatory and analgesic activities .

Eigenschaften

IUPAC Name |

methyl 1-tert-butyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O4/c1-13(2,3)17-10(9(8-15-17)11(18)20-7)16-12(19)21-14(4,5)6/h8H,1-7H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMNDHMRNHAZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-tert-Butoxycarbonylamino-1-tert-butyl-1H-pyrazole-4-carboxylic acid methyl ester is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 325.411 g/mol

- Structure : The compound features a pyrazole ring, a tert-butoxycarbonyl group, and a carboxylic acid moiety, which contribute to its reactivity and potential biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activity, particularly as an anti-inflammatory agent and enzyme inhibitor. Similar pyrazole derivatives have been investigated for their roles in various therapeutic applications, including anticancer properties.

Potential Therapeutic Applications

- Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For instance, compounds displaying COX-2 selectivity have shown promising results in reducing inflammation with minimal side effects on gastric tissues .

- Enzyme Inhibition : The compound's structure suggests it may interact with various enzymes involved in metabolic pathways. Interaction studies are essential to elucidate its binding affinity and mechanism of action. Preliminary data suggest potential interactions with proteins involved in disease processes.

- Anticancer Properties : The pyrazole ring is recognized for its ability to interact with biological targets related to cancer cell proliferation and survival. Compounds similar to this compound have been studied for their inhibitory effects on cancer cell growth by disrupting mitotic processes .

Synthesis and Experimental Procedures

The synthesis of this compound involves several key steps:

- Formation of β-Keto Esters : Starting materials such as piperidine derivatives are converted into β-keto esters.

- Reaction with N-Mono-substituted Hydrazines : These esters undergo reactions with hydrazines to form the desired pyrazole structure.

- N-Alkylation : Further alkylation steps yield the final product, which is characterized by various spectroscopic methods including NMR and HRMS.

Table 1: Summary of Biological Activities of Related Pyrazole Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Compound A | Anti-inflammatory (COX inhibition) | |

| Compound B | Anticancer (HSET inhibition) | |

| Compound C | Enzyme inhibitor (metabolic pathways) |

Case Study Insights

A study highlighted the anti-inflammatory properties of various pyrazole derivatives, emphasizing that modifications in substituents can significantly impact biological activity profiles. For instance, derivatives lacking substitution on the aryl entity exhibited the highest anti-inflammatory efficacy while maintaining safety profiles in histopathological evaluations .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a pyrazole ring and a tert-butoxycarbonyl group. Its molecular formula is , with a molecular weight of approximately 310.35 g/mol . The compound's structure allows for various chemical modifications, making it versatile in synthetic applications.

Drug Development

5-tert-Butoxycarbonylamino-1-tert-butyl-1H-pyrazole-4-carboxylic acid methyl ester has been investigated for its potential as a pharmacological agent. It serves as a precursor in the synthesis of various biologically active compounds. For instance, derivatives of this compound have shown promise in inhibiting specific protein targets involved in cancer progression, particularly protein arginine methyltransferases (PRMTs) .

Inhibitors of Protein Arginine Methyltransferases

Research has demonstrated that derivatives of this compound can be designed to selectively inhibit PRMT4, an enzyme implicated in several cancers. The synthesis of these inhibitors involves modifying the pyrazole core to enhance binding affinity and selectivity . Such modifications have led to the identification of potent inhibitors that could serve as therapeutic agents in oncology.

Case Study: Synthesis of Guanidinylated Compounds

A notable application involves the synthesis of guanidinylated derivatives using this compound as a starting material. In one study, the reaction of this compound with 4-bromophenethylamine yielded a guanidinylated product with a yield of 72% . This demonstrates the utility of the compound in synthesizing complex molecules with potential biological activity.

Table: Summary of Synthesis Yields

| Reaction Component | Yield (%) |

|---|---|

| This compound + 4-bromophenethylamine | 72 |

| Boc removal from intermediate | 92 |

Research Findings

Recent studies have focused on optimizing the synthesis pathways for derivatives of this compound to improve yields and reduce reaction times. For example, modifications in reaction conditions have been explored to enhance the efficiency of Boc removal, which is crucial for activating the compound for further reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Position 1 Substitutions

- Target Compound : 1-tert-butyl group.

- Analog: 5-(2-Tert-Butoxycarbonylamino-ethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid methyl ester (CAS 1188338-55-7) Substitution: Phenyl group at position 1 instead of tert-butyl. However, the tert-butyl group in the target compound provides greater steric hindrance, which may reduce metabolic degradation.

Position 3 Substitutions

- Analog: 5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters Substitution: Methylsulfanyl (-SMe) at position 3 and ethyl ester at position 3. The ethyl ester (vs. methyl ester) enhances lipophilicity, which may improve membrane permeability but slow hydrolysis rates.

Position 5 Substitutions

- Analog: 5-Amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester Substitution: Unprotected amino group (-NH₂) at position 4. Impact: The Boc group in the target compound protects the amino functionality, preventing undesired reactions (e.g., oxidation or nucleophilic attack) during synthesis or storage.

Ester Group Variations

The methyl ester at position 4 in the target compound contrasts with other esters observed in evidence:

- Ethyl esters : Used in analogs from , these esters increase molecular weight (Δ +14 g/mol vs. methyl) and logP values, affecting bioavailability .

- Long-chain fatty acid methyl esters: Examples like palmitic acid methyl ester () or eicosenoic acid methyl ester () are structurally distinct (linear vs. cyclic cores) but highlight how ester groups influence volatility and detectability in GC-MS analyses .

Structural and Functional Data Table

*Approximate value based on diterpene analogs.

Research Implications and Gaps

- Pharmacological Potential: The target compound’s Boc and tert-butyl groups may improve stability in vivo compared to analogs with unprotected amines or smaller substituents.

- Analytical Detection : Lessons from fatty acid methyl esters (–4, 8–9) suggest that the target compound’s methyl ester group would facilitate GC-MS detection, but its bulky substituents might require optimized ionization conditions .

Vorbereitungsmethoden

Table 1: Key Reaction Parameters and Outcomes

Analytical Characterization

Final compounds are validated using:

- ¹H/¹³C NMR : Confirmation of Boc group (δ 1.4 ppm, singlet for tert-butyl), pyrazole protons (δ 7.2–8.1 ppm).

- HRMS : Molecular ion peaks matching C₁₆H₂₇N₃O₄ (calc. 325.40).

Challenges and Optimizations

- Selectivity : Competing N-alkylation requires careful stoichiometry to avoid di-substitution.

- Deprotection risks : Acidic conditions during esterification may cleave Boc groups; neutral pH workup is critical.

Q & A

Basic: What are the standard synthetic routes for preparing 5-tert-butoxycarbonylamino-1-tert-butyl-1H-pyrazole-4-carboxylic acid methyl ester?

Methodological Answer:

The compound is typically synthesized via cyclocondensation or substitution reactions. For example:

- Cyclocondensation : Reacting precursors like ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrazine derivatives under reflux to form the pyrazole core .

- Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced using Boc anhydride or di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to protect the amino group .

- Esterification : The carboxylic acid intermediate is esterified with methanol under acidic or coupling conditions (e.g., DCC/DMAP) to yield the methyl ester .

Key Characterization : IR (C=O stretch at ~1700 cm⁻¹), ¹H-NMR (tert-butyl protons at ~1.4 ppm), and mass spectrometry (m/z consistent with molecular ion) confirm the structure .

Advanced: How can researchers optimize low yields during ester hydrolysis to the carboxylic acid derivative?

Methodological Answer:

Low yields in hydrolysis often arise from incomplete reaction or side-product formation. Strategies include:

- Base Selection : Use 2 N NaOH in methanol under reflux (5 hours) to ensure complete saponification, as demonstrated in analogous pyrazole ester hydrolysis .

- Purification : After acidification (1 M KHSO₄), extract with ethyl acetate to isolate the carboxylic acid, followed by drying (Na₂SO₄) and solvent removal. Avoid aqueous workup if the product is water-soluble.

- Monitoring : Track reaction progress via TLC (silica gel, eluent: EtOAc/hexane) or HPLC to identify unreacted ester .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

- ¹H-NMR : Key signals include the tert-butyl group (singlet at δ 1.4 ppm), methyl ester (singlet at δ 3.7 ppm), and pyrazole protons (δ 6.5–8.0 ppm) .

- IR Spectroscopy : Confirm ester (C=O at ~1720 cm⁻¹) and Boc groups (C=O at ~1680 cm⁻¹) .

- Mass Spectrometry : ESI-MS or EI-MS should show [M+H]⁺ or molecular ion peaks matching the molecular formula (e.g., C₁₇H₂₈N₄O₄ for the target compound) .

Advanced: How can researchers resolve contradictions in spectral data for pyrazole derivatives?

Methodological Answer:

Discrepancies in NMR or IR data may stem from tautomerism or impurities. For example:

- Tautomer Identification : Pyrazole rings exhibit keto-enol tautomerism. Use ¹³C-NMR to distinguish carbonyl carbons (δ ~160 ppm for keto form) or deuterated solvent studies to stabilize specific tautomers .

- Impurity Profiling : Compare experimental spectra with computational models (e.g., DFT calculations for expected chemical shifts) .

- X-ray Crystallography : Resolve ambiguity by determining the crystal structure, as done for 5-methyl-1-phenylpyrazole derivatives .

Advanced: How to design pharmacological studies for pyrazole-based analogs?

Methodological Answer:

- Activity Screening : Test in vitro for target activity (e.g., enzyme inhibition using assays like ELISA or fluorometric methods). For anti-inflammatory studies, use COX-1/COX-2 inhibition assays .

- Toxicity Profiling : Evaluate ulcerogenic potential in rodent models (e.g., stomach lesion scoring after oral administration) .

- SAR Analysis : Modify substituents (e.g., tert-butyl, Boc group) and correlate with activity data. For example, bulkier groups may enhance binding affinity .

Basic: What are the recommended handling protocols for this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., sand), place in a sealed container, and dispose via licensed waste services .

- Storage : Keep in a cool, dry place (<25°C) under nitrogen to prevent ester hydrolysis .

Advanced: How to address discrepancies in reported synthetic yields for Boc-protected intermediates?

Methodological Answer:

Yield variations may arise from:

- Reagent Purity : Ensure Boc₂O and amines are anhydrous. Pre-dry solvents (e.g., THF over molecular sieves).

- Reaction Time : Extend reaction time (e.g., 24 hours for Boc protection of sterically hindered amines) .

- Workup Optimization : Use silica gel chromatography (eluent: 30% EtOAc/hexane) to isolate Boc-protected products from unreacted starting materials .

Basic: What computational tools can predict the compound’s reactivity or stability?

Methodological Answer:

- DFT Calculations : Use Gaussian or Amsterdam Density Functional (ADF) software to model reaction pathways (e.g., hydrolysis energy barriers) .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein-ligand docking with AutoDock Vina) .

- pKa Prediction : Tools like MarvinSketch estimate acidity/basicity, critical for understanding hydrolysis behavior .

Advanced: How to design a stability study for the methyl ester under varying pH conditions?

Methodological Answer:

- Buffer Preparation : Test in pH 1 (0.1 M HCl), pH 7.4 (phosphate buffer), and pH 13 (0.1 M NaOH) at 37°C .

- Sampling : Withdraw aliquots at 0, 6, 12, 24, and 48 hours. Quench reactions with 1 M HCl (for basic conditions) or NaHCO₃ (for acidic).

- Analysis : Quantify degradation via HPLC (C18 column, mobile phase: acetonitrile/water) and compare with reference standards .

Advanced: What strategies improve solubility for in vivo studies of this lipophilic compound?

Methodological Answer:

- Prodrug Design : Replace the methyl ester with a more hydrophilic group (e.g., PEGylated ester) .

- Formulation : Use surfactants (e.g., Tween 80) or cyclodextrin complexes to enhance aqueous solubility .

- Salt Formation : Convert the carboxylic acid intermediate (post-hydrolysis) to a sodium or lysine salt .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.